Cas no 4079-68-9 (diethyl(prop-2-yn-1-yl)amine)
diethyl(prop-2-yn-1-yl)amine Chemical and Physical Properties
Names and Identifiers
-
- 3-diethylamino-1-propyne
- DEP
- 3-Diethylamino-1-propyne, (N,N-Diethylpropargylamine)
- N,N-Diethylpropargylamine
- N,N-diethylaminopropyn
- Diethylamino-1-prop-2-yne
- 1-Diethylamino-2-propyne
- N,N-diethyl-2-Propyn-1-amine
- DEP(N,N-diethylaminopropyne)
- N,N-Diethylprop-2-yn-1-amine
- N,N-Diethyl-2-propynylamine
- 2-Propyn-1-amine, N,N-diethyl-
- Diethylpropargylamine
- 3-(Diethylamino)propyne
- 3-(N,N-Diethylamino)propyne
- 1-N,N-Diethylamino-2-propyne
- 2-PROPYNYLAMINE, N,N-DIETHYL-
- diethyl-prop-2-ynyl-amine
- 9X1BTC8Y1U
- JZJXKEWVUBVOEH-UHFFFAOYSA-N
- Dietylaminopropin
- NSC63868
- 1-Di
- diethyl(prop-2-yn-1-yl)amine
- N,N-diethyl-N-(2-propynyl)amine
- EINECS 223-804-5
- NSC 63868
- N,N-diethyl propargylamine
- BRN 1098468
- N,N-Diethyl-2-propyn-1-amine #
- FT-0613816
- MFCD00039881
- 2-Propynylamine,N-diethyl-
- D5393
- DTXSID5063287
- UNII-9X1BTC8Y1U
- 2-Propyn-1-amine,N-diethyl-
- 1-Diethylaminopropyne-2
- NSC-63868
- 4-04-00-01136 (Beilstein Handbook Reference)
- N,N-Diethylpropargylamine, for protein sequence analysis, >=99.0% (GC)
- 4079-68-9
- NCIOpen2_000253
- AKOS009027472
- EN300-108688
- AS-31060
- NS00020087
- WLN: 2N2&2UU1
- N, N-diethylprop-2-yn-1-amine
- SCHEMBL169244
- prop-2-yne, diethylamino-
- DB-049659
- DTXCID9039814
-
- MDL: MFCD00039881
- Inchi: 1S/C7H13N/c1-4-7-8(5-2)6-3/h1H,5-7H2,2-3H3
- InChI Key: JZJXKEWVUBVOEH-UHFFFAOYSA-N
- SMILES: N(CC#C)(CC)CC
- BRN: 1098468
Computed Properties
- Exact Mass: 111.10500
- Monoisotopic Mass: 111.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 83.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 3.2
Experimental Properties
- Color/Form: Colorless to yellowish transparent liquid
- Density: 0.804
- Melting Point: 157-161 ºC
- Boiling Point: 120°C(lit.)
- Flash Point: 156 ºC
- Refractive Index: 1.52-1.522
- Water Partition Coefficient: Soluble in acid. Insoluble in water.
- PSA: 3.24000
- LogP: 0.96140
- Sensitiveness: Air & Light Sensitive
diethyl(prop-2-yn-1-yl)amine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H302,H311,H314
- Warning Statement: P210,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2733 3/PG 2
- WGK Germany:3
- Hazard Category Code: R11;R21/22;R34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:8-10-13-23
- RTECS:UK5775000
-
Hazardous Material Identification:
- Packing Group:I
- Hazard Level:3
- Risk Phrases:R11; R21/22; R34
- Packing Group:I
- Safety Term:3
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
diethyl(prop-2-yn-1-yl)amine Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
diethyl(prop-2-yn-1-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 129200-1g |
3-Diethylamino-1-propyne |
4079-68-9 | 97% | 1g |
£19.00 | 2022-02-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015323-5ml |
N,N-Diethylpropargylamine |
4079-68-9 | >97% | 5ml |
¥30.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015323-10ml |
N,N-Diethylpropargylamine |
4079-68-9 | >97% | 10ml |
¥35.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015323-25ml |
N,N-Diethylpropargylamine |
4079-68-9 | >97% | 25ml |
¥40.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015323-100ml |
Rhodium(II) Octanoate Dimer |
4079-68-9 | >97% | 100ml |
¥129.0 | 2023-09-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808261-5g |
3-Diethylamino-1-propyne |
4079-68-9 | 98% | 5g |
¥30.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808261-25g |
3-Diethylamino-1-propyne |
4079-68-9 | 98% | 25g |
¥62.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808261-100g |
3-Diethylamino-1-propyne |
4079-68-9 | 98% | 100g |
¥197.00 | 2022-10-10 | |
| abcr | AB174169-5 g |
3-Diethylamino-1-propyne, 98%; . |
4079-68-9 | 98% | 5 g |
€75.70 | 2023-07-20 | |
| abcr | AB174169-25 g |
3-Diethylamino-1-propyne, 98%; . |
4079-68-9 | 98% | 25 g |
€201.00 | 2023-07-20 |
diethyl(prop-2-yn-1-yl)amine Suppliers
diethyl(prop-2-yn-1-yl)amine Related Literature
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Kai-Qing Ma,Yan-Hong Miao,Xiao Li,Yu-Zhi Zhou,Xiao-Xia Gao,Xiang Zhang,Jian-Bin Chao,Xue-Mei Qin RSC Adv. 2017 7 16005
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Yury N. Kotovshchikov,Gennadij V. Latyshev,Nikolay V. Lukashev,Irina P. Beletskaya Org. Biomol. Chem. 2014 12 3707
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Yi Xing,Lei Liu,Chenyi Wang,Nanwen Li J. Mater. Chem. A 2018 6 22778
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Yury N. Kotovshchikov,Gennadij V. Latyshev,Nikolay V. Lukashev,Irina P. Beletskaya Org. Biomol. Chem. 2015 13 5542
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Marie Savonnet,Emanuel Kockrick,Aurélie Camarata,Delphine Bazer-Bachi,Nicolas Bats,Vincent Lecocq,Catherine Pinel,David Farrusseng New J. Chem. 2011 35 1892
Additional information on diethyl(prop-2-yn-1-yl)amine
Introduction to Diethyl(prop-2-yn-1-yl)amine (CAS No. 4079-68-9)
Diethyl(prop-2-yn-1-yl)amine, a compound with the chemical formula C₆H₉N, is a significant molecule in the field of pharmaceutical and chemical research. This compound is characterized by its unique structure, which includes an amine functional group attached to an ethyl chain and a propargyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. The CAS number 4079-68-9 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers.
The propargyl group in Diethyl(prop-2-yn-1-yl)amine is particularly noteworthy due to its reactivity and utility in forming carbon-carbon bonds. This feature has made it a valuable building block in the synthesis of natural products, pharmaceuticals, and agrochemicals. Recent advancements in synthetic chemistry have highlighted the propargyl group's role in cross-coupling reactions, such as the Sonogashira coupling, which is widely used to construct carbon-carbon double bonds. These reactions are pivotal in creating complex molecular architectures that are essential for drug development.
Moreover, the amine functional group in Diethyl(prop-2-yn-1-yl)amine contributes to its potential applications as a ligand or intermediate in coordination chemistry. Amines are known for their ability to form stable complexes with metals, which is crucial in catalysis and material science. Current research is exploring the use of such complexes in homogeneous catalysis for more efficient and sustainable chemical processes. The combination of the propargyl and amine groups in this compound opens up numerous possibilities for innovative synthetic strategies.
In the realm of pharmaceutical research, Diethyl(prop-2-yn-1-yl)amine has garnered attention for its potential role as a precursor in the synthesis of bioactive molecules. The propargyl group can be further functionalized to introduce various pharmacophores, while the amine group can serve as a site for further derivatization. For instance, recent studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical targets in oncology research. These inhibitors often require complex molecular frameworks to achieve high selectivity and potency.
The compound's unique structure also makes it a candidate for studying molecular interactions at the atomic level. Computational chemistry methods, such as molecular dynamics simulations and density functional theory calculations, are being employed to understand how Diethyl(prop-2-yn-1-yl)amine interacts with other molecules. These studies not only provide insights into its reactivity but also help in designing derivatives with enhanced properties. Such computational approaches are becoming increasingly integral in drug discovery pipelines, allowing researchers to predict and optimize molecular interactions before experimental validation.
Industrial applications of Diethyl(prop-2-yn-1-yl)amine are also emerging, particularly in the production of specialty chemicals and fine intermediates. Its versatility as a building block allows for the synthesis of a wide range of products that are used in various industries, including cosmetics and materials science. For example, derivatives of this compound have been explored as monomers for polymers with unique properties such as enhanced thermal stability or biodegradability.
The safety and handling of Diethyl(prop-2-yn-1-yl)amine are important considerations in its application. While it is not classified as a hazardous material under standard regulations, proper protocols must be followed to ensure safe handling during synthesis and purification processes. Researchers often use inert atmospheres and specialized equipment to minimize any potential risks associated with reactive intermediates.
Future research directions for Diethyl(prop-2-yn-1-yl)amine include exploring its role in green chemistry initiatives. There is growing interest in developing synthetic routes that minimize waste and energy consumption, making processes more environmentally friendly. Innovations such as flow chemistry and photoredox catalysis are being investigated to achieve these goals. By leveraging the unique properties of this compound, scientists aim to develop more sustainable methods for producing complex molecules.
In conclusion, Diethyl(prop-2-yn-1-yl)amine (CAS No. 4079-68-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features make it a valuable intermediate for constructing complex molecules through various synthetic strategies. As research continues to evolve, this compound will likely play an even greater role in advancing scientific understanding and industrial applications.
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